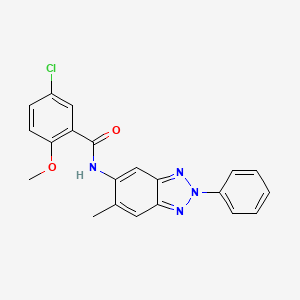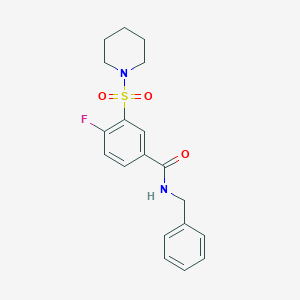![molecular formula C15H21BrN2O3 B5208819 Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5208819.png)
Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a brominated methoxyphenyl moiety. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Brominated Methoxyphenyl Intermediate: The starting material, 5-bromo-2-methoxybenzyl chloride, is prepared by bromination of 2-methoxybenzyl chloride using bromine in the presence of a suitable solvent.
Nucleophilic Substitution Reaction: The brominated intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate to form the piperazine derivative.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: Utilized in the study of biochemical pathways and mechanisms of action.
Industrial Applications: Employed in the development of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated methoxyphenyl moiety may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
Ethyl 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate: Similar structure but with a chlorinated phenyl group instead of a brominated methoxyphenyl group.
Ethyl 4-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxylate: Contains a dimethoxyphenyl group instead of a brominated methoxyphenyl group.
Ethyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate: Features a fluorinated phenyl group instead of a brominated methoxyphenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Eigenschaften
IUPAC Name |
ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-3-21-15(19)18-8-6-17(7-9-18)11-12-10-13(16)4-5-14(12)20-2/h4-5,10H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVNDISXJONPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5208743.png)
![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5208755.png)


![(4E)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5208781.png)
![4-ethyl-5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B5208788.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide](/img/structure/B5208791.png)

![3-[(3,5-dinitro-4-pyridinyl)amino]phenol](/img/structure/B5208799.png)
![5-({[5-(FURAN-2-YL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE](/img/structure/B5208823.png)

![4-fluoro-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5208832.png)
![3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5208836.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208849.png)
